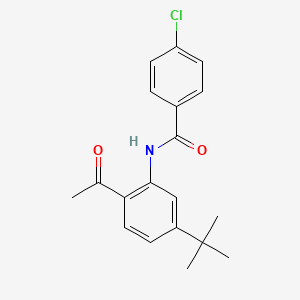

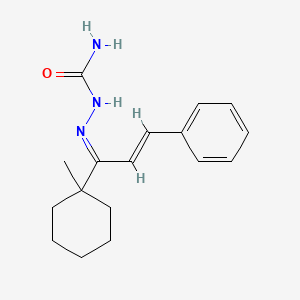

N-(2-acetyl-5-tert-butylphenyl)-4-chlorobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-acetyl-5-tert-butylphenyl)-4-chlorobenzamide, commonly known as TPCA-1, is a small molecule inhibitor that has gained significant attention in the field of cancer research. TPCA-1 has been found to exhibit potent anti-tumor activity in a variety of cancer cell lines and animal models.

科学的研究の応用

Catalysis and Organic Synthesis

N-(2-acetyl-5-tert-butylphenyl)-4-chlorobenzamide derivatives are explored for their roles in catalysis, particularly in facilitating Suzuki coupling reactions. Highly active palladium catalysts utilizing these compounds have been developed for the room-temperature Suzuki coupling of aryl bromides and aryl chlorides. These catalyst systems are noted for their remarkable activity, even with low catalyst loadings, and they show a broad tolerance for different functional groups and substrate combinations, including sterically hindered substrates (Wolfe et al., 1999).

Chemoselective Acetylation

The compound has been investigated for its potential in chemoselective acetylation processes. Research on chemoselective monoacetylation of amino groups, pivotal for synthesizing certain antimalarial drugs, has shown the effectiveness of using specific acyl donors and catalysts. This demonstrates the compound's utility in creating intermediates for natural synthesis pathways (Magadum & Yadav, 2018).

Mechanisms of Herbicide Action

Research into chloroacetamide herbicides and their metabolism has provided insights into the mechanisms underlying their herbicidal activity. Studies on the metabolic pathways of these herbicides in liver microsomes have revealed complex activation processes leading to DNA-reactive products, highlighting the significance of understanding the metabolic transformations of compounds like this compound for developing safer and more effective herbicides (Coleman et al., 2000).

Antioxidant Response Activation

Another area of research involves studying the activation of the antioxidant response element by Nrf2, a transcription factor. Compounds structurally related to this compound have been found to increase the stability of Nrf2, enhancing its ability to mediate the transcriptional activation of genes involved in detoxification and antioxidant responses (Nguyen et al., 2003).

Ligand Design for Phosphorus Centers

Sterically encumbered systems for low-coordinate phosphorus centers have been developed using derivatives of this compound. These compounds serve as ligands in synthesizing materials with novel properties, showcasing the versatility of these derivatives in designing complex molecular architectures (Shah et al., 2000).

特性

IUPAC Name |

N-(2-acetyl-5-tert-butylphenyl)-4-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClNO2/c1-12(22)16-10-7-14(19(2,3)4)11-17(16)21-18(23)13-5-8-15(20)9-6-13/h5-11H,1-4H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPJABFICQDCZQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)C(C)(C)C)NC(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-{[(4-chlorophenyl)thio]acetyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5523433.png)

![2-[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-1,3-benzoxazole](/img/structure/B5523475.png)

![N'~1~,N'~4~-bis[4-(dimethylamino)benzylidene]terephthalohydrazide](/img/structure/B5523485.png)

![4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5523489.png)

![3-[(3-nitrobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5523491.png)

![2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5523503.png)

![5-phenyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5523504.png)

![2,5-dimethoxybenzaldehyde O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5523523.png)

![2-benzyl-N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1,3-thiazole-4-carboxamide](/img/structure/B5523530.png)

![1-{[2-(4-fluorophenyl)-6-methyl-3-quinolinyl]methyl}-N-methylprolinamide](/img/structure/B5523538.png)